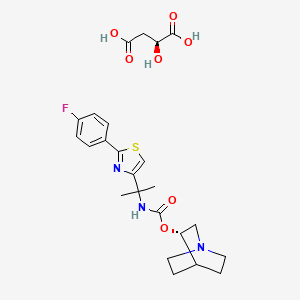
Ibiglustat L-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GZ402671, also known as L-Malic acid, is a naturally occurring organic compound found in various fruits, especially apples. It is a dicarboxylic acid that plays a crucial role in the Krebs cycle, a key metabolic pathway for energy production in living organisms. L-Malic acid is widely used in the food and beverage industry as a flavor enhancer and preservative due to its pleasant sour taste and ability to stabilize pH levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Malic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the hydration of maleic anhydride or fumaric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of L-Malic acid often relies on microbial fermentation using specific strains of bacteria or fungi. These microorganisms convert renewable feedstocks, such as glucose or corn syrup, into L-Malic acid through metabolic pathways. The fermentation process is optimized to achieve high yields and purity, making it a cost-effective and environmentally friendly method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Malic acid undergoes various chemical reactions, including:
Oxidation: L-Malic acid can be oxidized to oxaloacetic acid or malonic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of L-Malic acid can yield succinic acid or malic acid derivatives.
Substitution: L-Malic acid can participate in esterification reactions to form esters, such as dimethyl malate, using alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.
Substitution: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid) for esterification reactions.
Major Products
Oxidation: Oxaloacetic acid, malonic acid.
Reduction: Succinic acid, malic acid derivatives.
Substitution: Dimethyl malate, other malate esters
Scientific Research Applications
L-Malic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic studies and as a substrate in enzymatic assays.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers, food additives, and cosmetics
Mechanism of Action
L-Malic acid exerts its effects through its involvement in the Krebs cycle, where it is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells. L-Malic acid also acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: An isomer of maleic acid, used in the food industry and as a precursor in chemical synthesis.
Succinic acid: A dicarboxylic acid involved in the Krebs cycle, used in the production of polymers, resins, and pharmaceuticals.
Citric acid: A tricarboxylic acid found in citrus fruits, widely used as a food additive and preservative.
Uniqueness of L-Malic Acid
L-Malic acid is unique due to its specific role in the Krebs cycle and its ability to enhance flavor and stabilize pH in food products. Its versatility in chemical reactions and applications in various industries make it a valuable compound for research and industrial use .
Properties
CAS No. |
1629063-78-0 |
|---|---|
Molecular Formula |
C24H30FN3O7S |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1 |
InChI Key |
SQXUKOJKIWCALK-AAXLQGCPSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GZ/SAR402671A; Ibiglustat L-malate; Genz-682452-AU; SAR402671A; GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



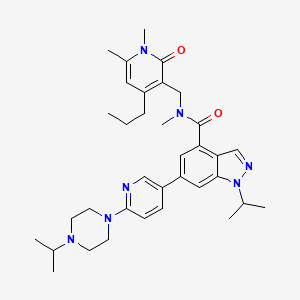
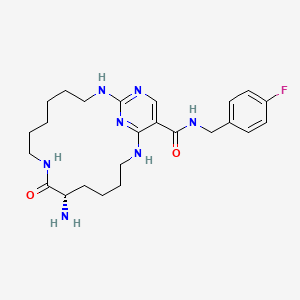
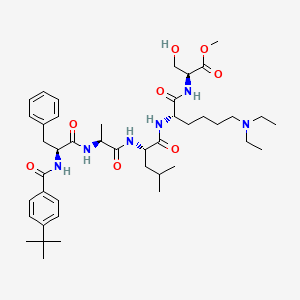
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)
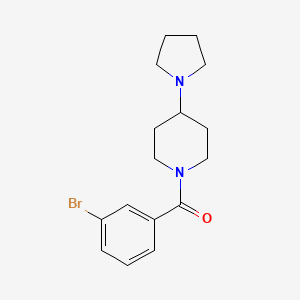

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)

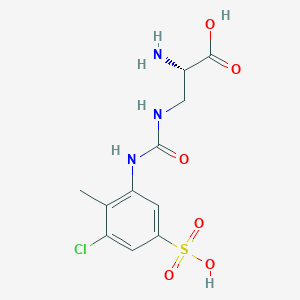


![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
